molecular formula C21H24FN7O B2905475 1-cyclohexanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920226-29-5

1-cyclohexanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2905475
CAS No.: 920226-29-5
M. Wt: 409.469
InChI Key: BUYVTDMKBBXWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-cyclohexanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetically designed small molecule featuring a triazolopyrimidine core, a structure known for its relevance in medicinal chemistry and drug discovery. The triazolopyrimidine scaffold is a bioisostere of purine, which allows it to interact with a variety of enzyme active sites and biological targets, particularly protein kinases . This makes it a compound of significant interest for investigating intracellular signaling pathways. The molecular structure integrates a 4-fluorophenyl group attached to the triazole ring and a piperazine moiety functionalized with a cyclohexanecarbonyl group at the 7-position of the pyrimidine ring. This design shares key features with known pharmacophores, suggesting potential as a protein kinase inhibitor for research purposes . Kinase inhibitors are pivotal tools in cancer research, and the structural attributes of this compound—specifically the planar heteroaromatic system, the hydrogen-bonding capabilities of the triazolopyrimidine core, and the hydrophobic elements—are consistent with molecules designed to compete with ATP in the binding pockets of kinases such as the Epidermal Growth Factor Receptor (EGFR) . Consequently, this compound is provided as a valuable chemical tool for researchers exploring enzyme kinetics, signal transduction mechanisms, and the development of novel therapeutic agents for diseases like cancer. It is intended for use in strictly controlled laboratory settings.

Properties

IUPAC Name

cyclohexyl-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c22-16-6-8-17(9-7-16)29-20-18(25-26-29)19(23-14-24-20)27-10-12-28(13-11-27)21(30)15-4-2-1-3-5-15/h6-9,14-15H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYVTDMKBBXWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods include cyclization reactions, nucleophilic substitution, and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound shares structural similarities with several derivatives (Table 1). Key differences lie in the substituents on the triazolopyrimidine core and the piperazine-linked functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Triazolopyrimidine Substituent Piperazine Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Fluorophenyl Cyclohexanecarbonyl ~423.44 (calculated) High lipophilicity (predicted)
1-[3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine 4-Chlorophenyl 2-Fluorobenzenesulfonyl Not reported Enhanced electron-withdrawing effects
3-(4-Methoxybenzyl)-5-thioxo-triazolo[4,5-d]pyrimidin-7-one 4-Methoxybenzyl Thione 347.41 Anticancer activity (MCF-7, A549)
Piperazine, 1-(4-fluorophenyl)-4-(2H-indazol-3-ylcarbonyl)- None (indazole core) 2H-Indazol-3-ylcarbonyl 324.35 Potential kinase inhibition

Key Observations :

  • Electron Effects : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 2-fluorobenzenesulfonyl group in .
  • Lipophilicity : The cyclohexanecarbonyl group likely increases lipophilicity, improving membrane permeability compared to sulfonyl or indazole derivatives .
  • Bioactivity : Triazolopyrimidines with thione or glycoside substituents (e.g., compounds in ) exhibit anticancer activity, suggesting the target compound may share similar mechanisms.
Anticancer Activity

Triazolopyrimidine derivatives in demonstrated cytotoxicity against MCF-7 and A549 cell lines, with IC₅₀ values ranging from 5–20 µM. The 4-fluorophenyl group may enhance DNA intercalation or kinase inhibition compared to chlorine or methoxy analogs .

Pharmacokinetic Predictions

  • Solubility : The cyclohexanecarbonyl group may reduce aqueous solubility relative to sulfonyl or glycoside derivatives, necessitating formulation adjustments .

Biological Activity

1-Cyclohexanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on existing research findings, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structure:

  • Molecular Formula : C21H24FN7O
  • CAS Number : 920226-29-5

The structure comprises a cyclohexanecarbonyl moiety linked to a piperazine ring, further substituted with a triazolo-pyrimidine derivative containing a fluorophenyl group. This intricate arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes and pathways relevant to disease processes.

The primary mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound can potentially reduce the release of exosomes that contribute to disease pathology .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the triazolo-pyrimidine moiety is believed to enhance its interaction with cellular targets involved in tumor growth and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Study 1: Inhibition of nSMase2

A recent study reported that analogs of this compound demonstrated significant inhibition of nSMase2 activity in vitro. The most active compounds exhibited nanomolar potency, suggesting strong therapeutic potential for treating Alzheimer's disease and related conditions .

CompoundIC50 (nM)Remarks
Compound A15Strong nSMase2 inhibitor
Compound B30Moderate nSMase2 inhibitor
Compound C120Weak nSMase2 inhibitor

Study 2: Cytotoxicity Against Cancer Cell Lines

Another study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against tumorigenic cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical)10>5
MCF-7 (Breast)15>4
A549 (Lung)20>3

Q & A

Q. What are the key synthetic steps for preparing 1-cyclohexanecarbonyl-4-[3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine?

The synthesis involves:

  • Cyclization of hydrazine/azide precursors to form the triazolopyrimidine core.
  • Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to attach the piperazine and cyclohexanecarbonyl groups.
  • Purification via column chromatography or recrystallization to isolate intermediates and final products. Key conditions include polar aprotic solvents (DMF, DCM), temperatures of 60–120°C, and catalysts like Pd/C for hydrogenation steps .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and coupling patterns.
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if available): For absolute stereochemical determination.
  • HPLC : To assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Higher temperatures (80–120°C) accelerate cyclization but may increase side products.
  • Catalysts : Pd/C or CuI for coupling steps improves regioselectivity.
  • Stoichiometry : Excess piperazine (1.2–1.5 eq) ensures complete substitution .

Q. How should researchers address discrepancies in reported biological activity data?

  • Re-evaluate Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter IC50_{50} values.
  • Structural Confirmation : Ensure impurities (e.g., unreacted intermediates) do not skew results.
  • Dose-Response Curves : Use multiple concentrations to validate potency trends .

Q. What computational strategies predict target binding interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 50–100 ns trajectories.
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with activity .

Q. What challenges arise in purifying this compound, and how are they resolved?

  • Low Solubility : Use mixed solvents (e.g., DCM:MeOH) for recrystallization.
  • Byproduct Formation : Optimize reaction time to minimize dimerization or over-substitution.
  • Chiral Separation : Chiral HPLC columns resolve enantiomers if asymmetric centers are present .

Q. How does structural modification (e.g., fluorophenyl vs. methoxyphenyl) affect bioactivity?

  • Electron-Withdrawing Groups (e.g., -F): Enhance binding to hydrophobic pockets in enzymes.
  • Steric Effects : Bulky substituents (e.g., cyclohexanecarbonyl) may reduce cell permeability.
  • Case Study : Replacing 4-fluorophenyl with 4-methoxyphenyl in analogs decreased kinase inhibition by ~30% .

Q. What stability studies are recommended for long-term storage?

  • Accelerated Degradation Tests : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation.
  • Solution Stability : Avoid aqueous buffers at pH >8 to prevent hydrolysis of the triazole ring .

Q. How can conflicting synthetic data (e.g., divergent yields) be reconciled?

  • Intermediate Characterization : Verify all intermediates via NMR to identify incomplete reactions.
  • Replicate Conditions : Use identical reagents (e.g., same Pd/C batch) to minimize variability.
  • Scale-Up Adjustments : Pilot reactions at 1 mmol scale before proceeding to 10+ mmol .

Q. What methodologies ensure reproducibility in pharmacological assays?

  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinases).
  • Triplicate Measurements : Reduce intra-assay variability.
  • Blind Testing : Validate results across independent labs to exclude batch-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.